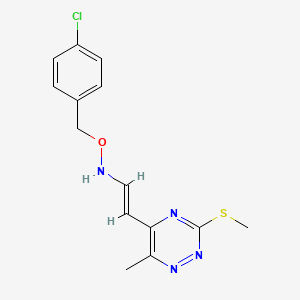![molecular formula C14H10ClFO3 B2607023 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid CAS No. 773869-10-6](/img/structure/B2607023.png)
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid is a useful research compound. Its molecular formula is C14H10ClFO3 and its molecular weight is 280.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Chemical Production
One study detailed a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrating the relevance of halogenated benzoic acid derivatives in pharmaceutical production (Qiu et al., 2009). This synthesis highlights the challenges and innovations in developing cost-effective and environmentally friendly production methods for complex organic molecules.
Antioxidant Activity and Environmental Degradation
Another area of research focuses on the antioxidant capacity of compounds, including benzoic acid derivatives. The ABTS/PP decolorization assay has been used to assess the antioxidant capacity of various substances, offering insights into the reaction pathways and potential applications of antioxidants in mitigating oxidative stress (Ilyasov et al., 2020).
Environmental Behavior of Parabens
Research on the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments underscores the environmental persistence and potential endocrine-disrupting effects of these widely used preservatives. This work points to the continuous introduction of paraben-based products into water bodies and the need for further studies on their biodegradation and toxicity (Haman et al., 2015).
Degradation of Nitisinone
A study on the degradation of nitisinone, a medical treatment for hepatorenal tyrosinemia, showcases the stability and degradation pathways of this benzoic acid derivative, emphasizing the importance of understanding the chemical properties for its safe and effective medical application (Barchańska et al., 2019).
Development of Novel Drugs
The synthesis, characterization, and application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, a novel salicylic acid derivative, illustrates the ongoing search for safer and more effective pharmaceutical agents. This compound, with potential anti-inflammatory, analgesic, and antiplatelet activities, represents the innovative exploration of benzoic acid derivatives in drug development (Tjahjono et al., 2022).
Mechanism of Action
The pharmacokinetics of a compound depends on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Factors such as the compound’s size, polarity, lipophilicity, and the presence of functional groups (like carboxylic acid in this case) can influence these properties. For instance, the carboxylic acid group can participate in hydrogen bonding, affecting the compound’s solubility and absorption .
The compound’s action can be influenced by various environmental factors such as pH, temperature, and the presence of other interacting molecules in the biological system. For example, the ionization state of the carboxylic acid group in “4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid” can change with pH, which can affect the compound’s absorption and distribution .
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-12-2-1-3-13(16)11(12)8-19-10-6-4-9(5-7-10)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHCHNBZFKMVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-chlorobenzyl)thio)-7-(3-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2606940.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2606943.png)
![2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole](/img/structure/B2606945.png)
![4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2606947.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2606950.png)

![3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2606952.png)
![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2606953.png)
![N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2606954.png)

![4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2606960.png)
![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)acetamide](/img/structure/B2606961.png)
![3'-(3,4-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2606962.png)
